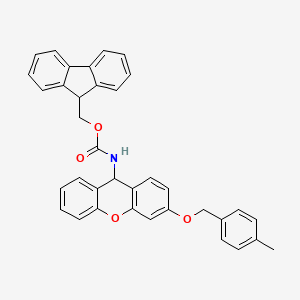
Fmoc-Sieber-polystyrene resin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Sieber-polystyrene resin, also known as Sieber Resin or Sieber Amide Resin, is an acid-labile carrier used for solid-phase synthesis of peptide amides . It is often used in the synthesis of protected peptide fragments in fragment condensation strategies for the synthesis of long peptides .
Synthesis Analysis
The synthesis of peptides using Fmoc-Sieber-polystyrene resin involves solid-phase peptide synthesis (SPPS) techniques . The key steps of Fmoc-SPPS include: (1) anchoring of the first Fmoc-protected amino acid onto a linker-modified resin, (2) N-terminal peptide assembly through consecutive cycles of Fmoc-deprotection and coupling of the N α-Fmoc-protected and acid-activated amino acids, and (3) removal of the side chain protecting groups and release of the fully assembled peptide from the resin via acid treatment .Molecular Structure Analysis
The molecular structure of the Fmoc-Sieber-polystyrene resin is determined by the Fmoc group as the N α -protecting group (Fmoc-SPPS) and the resin itself . The resin is a polymer which swells in organic solvents and expands as the peptide grows .Chemical Reactions Analysis
The chemical reactions involved in the use of Fmoc-Sieber-polystyrene resin are primarily those of solid-phase peptide synthesis (SPPS) . This includes the coupling of the first Fmoc-amino acid to the resin, the removal of the temporary protecting group masking the α-amino group, and the continuation of the synthesis cycle from the C-terminus towards the N-terminus until the desired protected peptide is obtained .Physical And Chemical Properties Analysis
The physical and chemical properties of the Fmoc-Sieber-polystyrene resin are determined by the resin and the linker . The resin determines the physical properties, such as the swelling of the peptidylresin, and may also limit the conditions and chemistries under which the resins are stable .Applications De Recherche Scientifique
1. Peptide and Non-Peptide Molecule Synthesis
Fmoc-Sieber-polystyrene resin is utilized in the synthesis of peptides using an Fmoc-amino acid/carboxyl-linked protocol. This resin has been increasingly employed for the synthesis of pseudopeptide and non-peptide molecules displaying a broad range of biological activities (Hoekstra, 2001).
2. Construction of Hydroxamic Acids
Using N-Fmoc-hydroxylamine, a novel methodology involving the Fmoc-Sieber-polystyrene resin has been developed for the synthesis of hydroxamic acids, including peptidyl hydroxamic acids (Mellor, Mcguire, & Chan, 1997).
3. Synthesis of Tetrahydro-β-Carbolines
The resin is used in a process where l-Tryptophan immobilized on polystyrene−Wang resin undergoes a reaction with an aldehyde and Fmoc-amino acid chloride, resulting in the formation of tetrahydro-β-carbolines (Wang & Ganesan, 1999).
4. Synthesis of α-Aminoboronic Acid Peptides
The Fmoc-Sieber-polystyrene resin is also pivotal in the solid-phase synthesis of α-aminoboronic acid peptides, simplifying the process and enhancing purity (Daniels & Stivala, 2018).
5. Synthesis of Peptide-Boronic Acids
This resin facilitates the synthesis of peptides and peptidomimetics with a C-terminal boronic acid group, offering a versatile approach to aryl and alkyl aminoboronic acids without additional purification steps (Behnam, Sundermann, & Klein, 2016).
6. Support for Peptide Synthesis
The Fmoc-Sieber-polystyrene resin is found to be an excellent support for peptide synthesis using Fmoc chemistry, often resulting in high purities of crude peptides (Sparrow, Knieb-Cordonier, Obeyseskere, & McMurray, 1996).
Orientations Futures
The future of Fmoc-Sieber-polystyrene resin lies in its continued use in the synthesis of peptides for various applications, including as therapeutics and for research purposes . Its use in solid-phase peptide synthesis (SPPS) makes it a valuable tool in the production of peptides, especially for peptides less than 50 residues .
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[3-[(4-methylphenyl)methoxy]-9H-xanthen-9-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H29NO4/c1-23-14-16-24(17-15-23)21-39-25-18-19-31-34(20-25)41-33-13-7-6-12-30(33)35(31)37-36(38)40-22-32-28-10-4-2-8-26(28)27-9-3-5-11-29(27)32/h2-20,32,35H,21-22H2,1H3,(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRBIXSNGAYLPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(C4=CC=CC=C4O3)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Sieber-PS resin | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-2-(4-chloroanilino)-5-[(3-chloro-2-thienyl)carbonyl]-3-thiophenecarbonitrile](/img/structure/B2769179.png)
![1-(3,4-dichlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2769180.png)
![3-(2-cyclopropylacetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2769181.png)
![3-(2-methoxyphenyl)-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2769183.png)
![N-[4-[2-methylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2769188.png)
![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2769189.png)
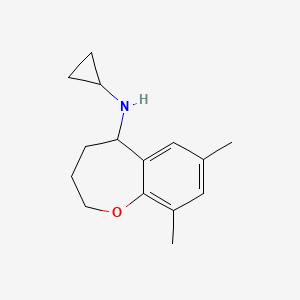
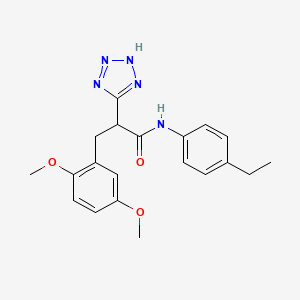
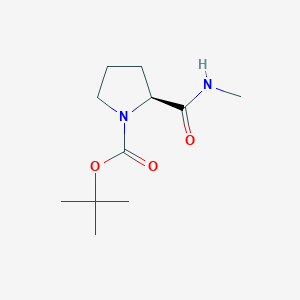
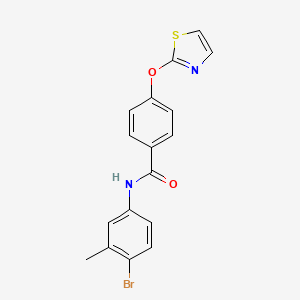
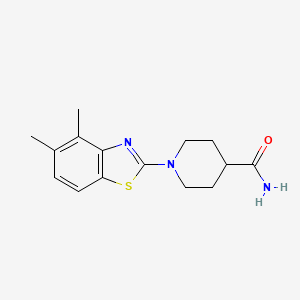
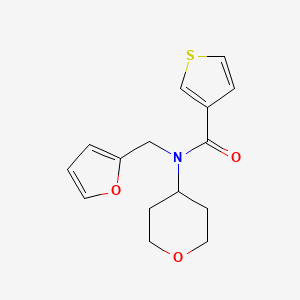
![5-{1-[(3,4-Diethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2769199.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-cyclopropylethanone](/img/structure/B2769200.png)